N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Physicochemical profiling Kinase inhibitor design ADME prediction

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is the smallest commercially available N-alkyl member of the 2-ureidothiazole class, providing an essential steric and lipophilic baseline for systematic kinase inhibition SAR (XLogP3=1.5). Sourced specifically as a fragment-like scaffold (MW 304.37 Da, TPSA 111 Ų) for VEGFR-2/PI3Kα and HIF-1α pathway screening. Order this defined reference standard to ensure batch-to-batch consistency and avoid uncontrolled analog interchange that compromises target engagement data.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 923194-44-9
Cat. No. B2679853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
CAS923194-44-9
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H16N4O2S/c1-2-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,19)(H2,16,17,18,20)
InChIKeyKIPCGONUVIDJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 923194-44-9): Structural Identity, Physicochemical Profile, and Compound Class Context for Procurement Evaluation


N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 923194-44-9) is a synthetic small molecule belonging to the 2-ureidothiazole class, characterized by a thiazole core bearing a 3-phenylureido group at the 2-position and an N-ethylacetamide side chain at the 4-position [1]. Its molecular formula is C₁₄H₁₆N₄O₂S with a molecular weight of 304.37 g/mol [1]. Computed physicochemical properties include a calculated LogP (XLogP3) of 1.5, a topological polar surface area of 111 Ų, three hydrogen bond donors, and four hydrogen bond acceptors [1]. The 2-ureidothiazole scaffold has been explored in medicinal chemistry for kinase inhibition, notably as dual VEGFR-2/PI3Kα inhibitors [2] and as anti-angiogenic agents targeting VEGF and HIF-1α pathways [3]. However, publicly available peer-reviewed quantitative biological data specific to this exact compound remain extremely limited; the differential evidence presented below relies heavily on structural comparisons with close analogs and class-level inferences from the broader ureidothiazole literature.

Why Generic Substitution Fails for N-Ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: N-Alkyl Chain Length as a Critical Determinant of Target Binding and ADME Properties


Within the 2-(3-phenylureido)thiazol-4-yl acetamide series, the N-alkyl substituent is not a passive spectator; it directly modulates hydrogen bonding capacity, lipophilicity, and steric fit within ATP-binding pockets of kinase targets [1][2]. Close analogs such as N-allyl (CAS 923674-20-8, MW 316.4), N-isobutyl, and N-isopropyl variants differ in rotatable bond count, LogP, and steric bulk, which can shift selectivity profiles and metabolic stability even when the core pharmacophore is identical [1]. In the structurally related 2-ureidothiazole VEGFR-2/PI3Kα dual inhibitor series, small changes in the amide substituent produced marked differences in antiproliferative potency against MDA-MB-231 and HepG2 cell lines [2]. Generic interchange among N-alkyl analogs without verification of target-specific activity data therefore risks selecting a compound with substantially different biochemical behavior, undermining experimental reproducibility in kinase inhibition or anti-angiogenesis studies.

Quantitative Differential Evidence for N-Ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Physicochemical and Structural Differentiation vs. Closest N-Alkyl Analogs


N-Ethyl vs. N-Allyl Substitution: Lipophilicity and Hydrogen Bonding Profile Determines Membrane Permeability and Kinase ATP-Pocket Compatibility

The N-ethyl substitution on the acetamide side chain produces a calculated LogP (XLogP3) of 1.5 and a topological polar surface area (TPSA) of 111 Ų [1]. In contrast, the closest commercially available analog, N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 923674-20-8, MW 316.4, C₁₅H₁₆N₄O₂S), contains an additional sp² carbon in the terminal alkene, increasing molecular weight by ~12 Da and altering both rotatable bond count and electronic distribution at the amide terminus . While target-specific IC₅₀ data are not publicly available for either compound, the ethyl group confers lower steric demand and reduced π-character compared to the allyl group, which in the analogous 2-ureidothiazole VEGFR-2/PI3Kα inhibitor series correlated with differential antiproliferative activity against MDA-MB-231 and HepG2 cells [2]. The three hydrogen bond donors (HBD=3) and four acceptors (HBA=4) of the N-ethyl compound place it within favorable oral bioavailability chemical space per Lipinski's Rule of Five [1].

Physicochemical profiling Kinase inhibitor design ADME prediction

Class-Level Evidence: 2-Ureidothiazole Scaffold Demonstrates Dual VEGFR-2/PI3Kα Kinase Inhibition with Sub-Micromolar Cellular Antiproliferative Activity in Structurally Analogous Compounds

In a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives—direct structural analogs of the target compound—compound 6i demonstrated dual inhibition of VEGFR-2 and PI3Kα kinases and inhibited proliferation of MDA-MB-231 and HepG2 cancer cell lines [1]. The study used Sorafenib as a positive control and established that small modifications to the amide substituent produced significant changes in antiproliferative potency [1]. Separately, thiazole acetamide derivatives TA1 and TA2 inhibited HIF-1α and VEGF secretion in Ehrlich ascites cancer cells and showed moderate binding to KDR and FLT-binding domains of VEGF protein in molecular docking studies [2]. While direct IC₅₀ values for N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide have not been published, these class-level findings establish that the 2-ureidothiazole scaffold is a validated kinase inhibitor pharmacophore, and the N-ethyl substituent represents a specific structural variation within this active series [1][2].

Kinase inhibition Anti-angiogenesis Cancer cell proliferation

Structural Differentiation: N-Ethyl Acetamide Side Chain Provides a Defined Rotatable Bond Count and Minimal Steric Profile Among Commercially Available 2-(3-Phenylureido)thiazole-4-acetamide Analogs

The N-ethyl substitution yields a rotatable bond count of 5, a heavy atom count of 21, and a complexity score of 361 [1]. Among commercially cataloged analogs sharing the 2-(3-phenylureido)thiazol-4-yl acetamide core, the N-ethyl variant represents the minimal N-alkyl substitution that retains a full sp³ carbon chain (vs. N-methyl, which is not listed in major catalogs for this scaffold). N-isobutyl and N,N-diisopropyl analogs introduce additional branching and steric bulk, with the latter bearing two isopropyl groups that double the N-alkyl carbon count and significantly increase LogP . The N-ethyl compound thus occupies a unique 'minimal yet flexible' niche: it provides one more rotatable bond than a hypothetical N-methyl analog while avoiding the increased lipophilicity and steric hindrance of bulkier N-alkyl congeners. This profile is particularly relevant for fragment-based drug discovery and scaffold optimization programs where incremental changes in side-chain size are systematically explored [1].

Medicinal chemistry SAR analysis Chemical procurement

Priority Application Scenarios for N-Ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide Based on Available Structural and Class-Level Evidence


Kinase Inhibitor Screening Libraries: VEGFR-2/PI3Kα Dual Inhibition Programs

The 2-ureidothiazole scaffold has demonstrated dual VEGFR-2 and PI3Kα kinase inhibition in structurally analogous compounds [1]. N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, with its favorable physicochemical profile (XLogP3=1.5, TPSA=111 Ų) and five rotatable bonds, is suitable for inclusion in focused kinase inhibitor screening decks, particularly where the N-ethyl substituent provides a defined steric baseline for SAR expansion [2].

Anti-Angiogenic and HIF-1α Pathway Research

Thiazole acetamide derivatives have shown inhibition of HIF-1α and VEGF secretion in Ehrlich ascites cancer models [3]. The target compound, bearing the same core thiazole-acetamide scaffold with phenylureido functionality, is a logical candidate for follow-up studies in hypoxia-mediated angiogenesis, particularly given its moderate lipophilicity (XLogP3=1.5) that balances membrane permeability with aqueous solubility [2].

SAR-by-Catalog Baseline for N-Alkyl Chain Optimization in Ureidothiazole Series

As the smallest commercially available N-alkyl variant in the 2-(3-phenylureido)thiazol-4-yl acetamide family, this compound provides an essential reference point for systematic SAR studies [2]. Researchers can use the N-ethyl analog as a starting scaffold and compare against N-allyl (CAS 923674-20-8), N-isobutyl, and N-isopropyl derivatives to map the effect of increasing steric bulk and lipophilicity on target engagement and cellular activity [2].

Fragment-Based and Structure-Guided Drug Design

With a molecular weight of 304.37 Da and a heavy atom count of 21, N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide falls within fragment-like chemical space [2]. Its three hydrogen bond donors and four acceptors, combined with the planar thiazole-phenylurea core, support structure-guided optimization through X-ray crystallography or cryo-EM, where the N-ethyl moiety can be visualized as a minimal alkyl extension from the acetamide and iteratively elaborated [1][2].

Quote Request

Request a Quote for N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.